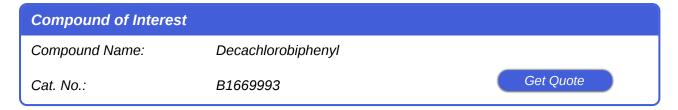


Decachlorobiphenyl: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decachlorobiphenyl (PCB-209) is a fully chlorinated biphenyl molecule, belonging to the class of polychlorinated biphenyls (PCBs).[1][2] PCBs are a group of synthetic organic compounds that were widely used in various industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[3] However, their persistence in the environment, bioaccumulative nature, and adverse health effects led to a global ban on their production.[1][2] **Decachlorobiphenyl**, as the most chlorinated congener, exhibits extreme hydrophobicity and resistance to degradation. This guide provides an in-depth overview of the chemical and physical properties of **decachlorobiphenyl**, along with detailed experimental protocols for their determination, to support ongoing research and risk assessment activities.

Chemical and Physical Properties

The chemical and physical characteristics of **decachlorobiphenyl** are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.

General and Chemical Properties



Property	Value	Source(s)
Chemical Name	1,2,3,4,5-pentachloro-6- (2,3,4,5,6- pentachlorophenyl)benzene	
Synonyms	PCB 209, Perchlorobiphenyl, Decachloro-1,1'-biphenyl	
CAS Number	2051-24-3	
Molecular Formula	C12Cl10	_
Molecular Weight	498.66 g/mol	_
Chemical Purity	Typically >98% for analytical standards	_

Physical Properties

Property	Value	Source(s)
Melting Point	306 - 310 °C	
Boiling Point	566.2 °C (rough estimate)	-
Water Solubility	0.0006483 μg/L at 25 °C	-
Vapor Pressure	(5.30 ± 0.31) x 10 ⁻⁸ Pa at 25 °C	_
Log K_ow_ (Octanol-Water Partition Coefficient)	8.27	_
Appearance	Solid	-

Experimental Protocols

Accurate determination of the physicochemical properties of highly hydrophobic compounds like **decachlorobiphenyl** requires specialized experimental techniques. The following sections detail the methodologies for key experiments.



Determination of Water Solubility (Slow-Stir Method)

The low water solubility of **decachlorobiphenyl** necessitates a sensitive method to avoid the formation of micro-emulsions that can lead to overestimation. The slow-stirring method is a reliable approach.

Principle: A small amount of the test substance is equilibrated with water in a closed system at a constant temperature, with slow stirring to achieve saturation without forming a separate phase dispersion. The concentration of the substance in the aqueous phase is then measured.

Apparatus:

- Thermostatically controlled water bath or incubator
- Glass vessels with Teflon-lined screw caps
- · Magnetic stirrer and stir bars
- Centrifuge
- Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

- Add a small, accurately weighed amount of decachlorobiphenyl to the glass vessel.
- Fill the vessel with a known volume of purified water, leaving a minimal headspace.
- Place the vessel in the thermostatic bath and stir the contents slowly (e.g., 60-150 rpm) for an extended period (several days to weeks) to reach equilibrium.
- After equilibration, stop the stirring and allow the solution to stand undisturbed for at least 24 hours to allow for the sedimentation of any undissolved particles.
- Centrifuge the aqueous phase at a high speed to further separate any suspended microparticles.
- Carefully withdraw a sample from the aqueous phase for analysis.



- Extract the aqueous sample with a suitable organic solvent (e.g., hexane).
- Analyze the extract using GC-ECD to determine the concentration of **decachlorobiphenyl**.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the very low vapor pressure of substances like **decachlorobiphenyl**.

Principle: The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum is measured at a constant temperature. The vapor pressure can then be calculated from this rate.

Apparatus:

- Knudsen cell (a small container with a precisely machined orifice)
- High-vacuum system
- Thermostatically controlled furnace or bath
- Microbalance

Procedure:

- Place a small, accurately weighed amount of **decachlorobiphenyl** into the Knudsen cell.
- Place the cell in the vacuum apparatus and evacuate the system to a high vacuum.
- Heat the cell to the desired temperature and maintain it at a constant temperature.
- Measure the mass of the cell over a known period. The rate of mass loss is determined from the change in mass over time.
- The vapor pressure is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and the area of the orifice.



Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method)

The octanol-water partition coefficient (K_ow_) is a critical parameter for assessing the environmental partitioning and bioaccumulation potential of a chemical. The slow-stirring method is recommended for highly hydrophobic compounds.

Principle: The test substance is dissolved in the octanol-rich phase, which is then brought into contact with the water phase. The mixture is stirred slowly to allow for partitioning between the two phases until equilibrium is reached. The concentration of the substance in both phases is then determined.

Apparatus:

- Thermostatically controlled water bath
- · Glass vessels with Teflon-lined screw caps
- Magnetic stirrer and stir bars
- Centrifuge
- GC-ECD

Procedure:

- Prepare a stock solution of **decachlorobiphenyl** in n-octanol.
- Add a known volume of this stock solution and a known volume of water to a glass vessel.
 The volumes are chosen to ensure that the concentration in both phases can be accurately measured.
- Place the vessel in the thermostatic bath and stir the mixture slowly for a sufficient time to reach equilibrium (can be several days).
- After reaching equilibrium, stop the stirring and allow the phases to separate.
- Centrifuge the vessel to ensure complete phase separation.



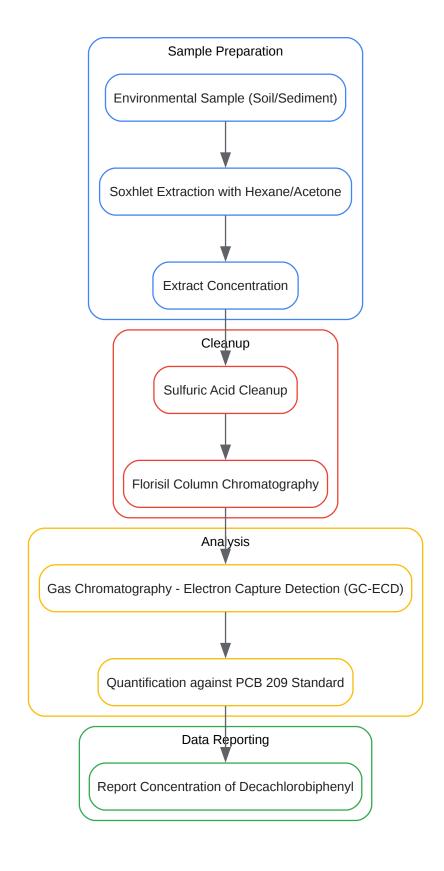
- Carefully sample both the octanol and water phases.
- Analyze the concentration of **decachlorobiphenyl** in each phase using GC-ECD.
- The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

Visualizations

Experimental Workflow for the Analysis of Decachlorobiphenyl in Environmental Samples

The following diagram illustrates a typical workflow for the analysis of **decachlorobiphenyl** in an environmental sample, such as soil or sediment, based on EPA Method 8082A.





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Caption: Workflow for **Decachlorobiphenyl** Analysis.



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